molecular formula C11H16O5 B1251870 Veratryl glycerol

Veratryl glycerol

Cat. No. B1251870
M. Wt: 228.24 g/mol
InChI Key: NHELEQGRSPWRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veratryl glycerol is a trial that is glycerol substituted by a 3,4-dimethoxyphenyl group at position 1. It is a dimethoxybenzene and a triol. It derives from a glycerol.

Scientific Research Applications

Biomimetic Oxidation of Veratryl Alcohol

Veratryl alcohol, a model compound for lignin substructures, can be oxidized by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This process yields veratraldehyde and cyclohexadiene dione as major products and has improved catalytic activity when the catalyst is immobilized in ionic liquids, due to the stabilization of high-valent oxo-iron(IV) π-cation radical intermediate (Kumar, Jain, & Chauhan, 2007).

Glycerol as a Research Material

The density of aqueous glycerol solutions, commonly used in experimental investigations, can be precisely adapted by altering the glycerol content. An analytical expression has been established for accurately calculating the density of these solutions, greatly improving the accuracy compared to current models (Volk & Kähler, 2018).

Catalysis of Veratryl Alcohol Oxidation

Gold nanoparticles (AuNPs) functionalized with graphene quantum dots (GQDs) and supported on silicon dioxide have been found to be effective catalysts for the oxidation of veratryl alcohol. The catalytic performance and the ability to recycle the catalyst are enhanced by this approach (Lu et al., 2020).

Glycerol Polymers in Biomedical Applications

Glycerol polymers, due to their diverse compositions and architectures, are gaining attention, especially for biomedical applications such as drug delivery carriers, tissue repair sealants or coatings, and agents with antibacterial activity. These polymers offer a growing market opportunity in medicine (Zhang & Grinstaff, 2014).

Laccase Production Enhancement

Optimizing the culture medium composition for the white-rot fungus Ganoderma sp. KU-Alk4 significantly enhances laccase production. This is achieved through a statistical approach integrating key medium parameters, resulting in a 12-fold increase in laccase activity (Teerapatsakul et al., 2007).

properties

Product Name

Veratryl glycerol

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C11H16O5/c1-15-9-4-3-7(5-10(9)16-2)11(14)8(13)6-12/h3-5,8,11-14H,6H2,1-2H3

InChI Key

NHELEQGRSPWRNT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C(CO)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CO)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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